Lysostaphin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysostaphin is a 27 KDa glycylglycine endopeptidase, an antibacterial enzyme capable of cleaving the crosslinking pentaglycine bridges found in the cell wall peptidoglycan of certain staphylococci. It was first isolated from a culture of Staphylococcus simulans by Schindler and Schuhardt in 1964 . This compound functions as a bacteriocin (antimicrobial) against Staphylococcus aureus, making it a highly effective agent against both actively growing and quiescent bacteria .
Preparation Methods
Lysostaphin is synthesized as a preproenzyme of 493 amino acids, which is initiated into the secretory pathway by an N-terminal leader peptide of 36 amino acids . The enzyme is produced through recombinant expression in Bacillus sphaericus, which allows for low-cost industrial production . The preparation involves reconstituting this compound solution by adding phosphate buffer to the this compound solution vial and mixing well . The solution is then stored at 2-8°C for up to 30 days after preparation .
Chemical Reactions Analysis
Lysostaphin undergoes hydrolysis reactions, specifically cleaving the glycine-glycine bonds within the pentaglycine cross-bridges of the peptidoglycan in the cell walls of Staphylococcus aureus . The enzyme’s catalytic domain cleaves the pentaglycine peptide between the second and third or third and fourth glycine residues, generating di- and triglycine peptides . The reaction conditions typically involve a neutral pH and the presence of zinc ions, which are essential for the enzyme’s activity .
Scientific Research Applications
Lysostaphin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to eradicate susceptible Staphylococcus aureus biofilms and disrupt Staphylococcus epidermidis biofilms in vitro . This compound has demonstrated greater antibacterial activity compared to commonly used antibiotics such as vancomycin . It has been effective in treating methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus mediated keratitis in vivo in a rabbit model . Additionally, this compound combined with antimicrobials such as cefazolin, clarithromycin, doxycycline, levofloxacin, linezolid, and quinuprisitin/dalfopristin has shown a synergistic effect for methicillin-susceptible Staphylococcus aureus strains .
Mechanism of Action
Lysostaphin operates through a highly specialized mechanism that targets the peptidoglycan layer of bacterial cell walls. The enzyme exhibits a unique ability to cleave the pentaglycine bridges found in the cell walls of certain bacteria, particularly those of the Staphylococcus genus . The specificity of this compound’s action is attributed to its molecular structure, which allows it to recognize and bind to these pentaglycine cross-links with high affinity . Once bound, this compound exerts its bacteriolytic effect by hydrolyzing the glycine-glycine bonds within the peptidoglycan, compromising the structural integrity of the bacterial cell wall and leading to cell lysis .
Comparison with Similar Compounds
Lysostaphin is unique in its ability to specifically target and cleave the pentaglycine bridges in the cell walls of Staphylococcus aureus. Similar compounds include other bacteriocins and murein hydrolases, which also target bacterial cell walls but may have different specificities and mechanisms of action . For example, lysozyme, another bacteriolytic enzyme, targets the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan . this compound’s specificity for the pentaglycine cross-bridges makes it particularly effective against Staphylococcus aureus .
Properties
CAS No. |
9011-93-2 |
---|---|
Molecular Formula |
C74H112Cl2N6O11 |
Molecular Weight |
1332.6 g/mol |
IUPAC Name |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
InChI Key |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.